UDP-glucuronic acid trisodium

Drug Metabolism UGT Enzyme Kinetics Glucuronidation Assay

Researchers requiring a reproducible UDP-glucuronosyltransferase (UGT) assay or glycosaminoglycan (GAG) synthesis must contend with the strict substrate specificity of these enzymes; generic nucleotide sugars fail to substitute. UDP-glucuronic acid trisodium eliminates this variability. - Enables robust UGT kinetic studies (Km, Vmax) at saturating 2-5 mM concentrations without precipitation, leveraging >100 mg/mL aqueous solubility. - Serves as the essential, non-substitutable donor for hyaluronan and chondroitin sulfate synthases in biomaterials research. - Vendor-verified purity up to ≥98% (HPLC) ensures lot-to-lot consistency for LC-MS/MS metabolomic workflows.

Molecular Formula C15H19N2Na3O18P2
Molecular Weight 646.23 g/mol
CAS No. 63700-19-6
Cat. No. B031385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUDP-glucuronic acid trisodium
CAS63700-19-6
Synonymsα-D-Glucopyranuronic Acid 1→P’-Ester With Uridine 5’-(Trihydrogen Diphosphate) Trisodium Salt;  α-D-Glucopyranuronic Acid 1→P’-Ester With Uridine 5’-(Trihydrogen Diphosphate) Sodium Salt (1:3)
Molecular FormulaC15H19N2Na3O18P2
Molecular Weight646.23 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O)O)O.[Na+].[Na+].[Na+]
InChIInChI=1S/C15H22N2O18P2.3Na/c18-5-1-2-17(15(26)16-5)12-9(22)6(19)4(32-12)3-31-36(27,28)35-37(29,30)34-14-10(23)7(20)8(21)11(33-14)13(24)25;;;/h1-2,4,6-12,14,19-23H,3H2,(H,24,25)(H,27,28)(H,29,30)(H,16,18,26);;;/q;3*+1/p-3
InChIKeyXXXUNWUNTOMVIG-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

UDP-Glucuronic Acid Trisodium (CAS 63700-19-6): A Defined Cofactor for Phase II Metabolism and Glycosaminoglycan Biosynthesis


Uridine 5′-diphosphoglucuronic acid trisodium salt (UDP-GlcA, UDPGA) is a nucleotide sugar that serves as the essential donor substrate for UDP-glucuronosyltransferases (UGTs), the enzyme superfamily responsible for Phase II glucuronidation of xenobiotics and endogenous compounds [1]. It is also a critical precursor for the biosynthesis of glycosaminoglycans (GAGs), including hyaluronan, chondroitin sulfate, and heparan sulfate [2]. The trisodium salt form is supplied as a white to off-white lyophilized powder with a molecular weight of 646.23 g/mol and is highly soluble in water (≥100 mg/mL) .

Workflow Phase II glucuronidation and UGT enzyme kinetic studies Primary donor substrate for UGT superfamily
Selection Context Defined nucleotide sugar cofactor, trisodium salt form Supports assay reproducibility and aqueous handling
Use Context Glycosaminoglycan biosynthesis and transporter uptake studies Exclusive donor for hyaluronan synthase activity

UDP-Glucuronic Acid Trisodium: Why Salt Form and Nucleotide Identity Dictate Assay Outcomes


Generic substitution of UDP-glucuronic acid trisodium with alternative nucleotide sugars or salt forms is not scientifically valid due to strict substrate specificity exhibited by glycosyltransferases and transporters. For instance, UDP-glucose, UDP-galactose, and UDP-N-acetylglucosamine fail to substitute for UDP-GlcA in hyaluronan synthase activity [1], and UGT2B7 exhibits aglycone-dependent selectivity that can shift between UDP-GlcA and UDP-Glc [2]. Furthermore, the trisodium salt confers distinct solubility and handling properties compared to the free acid or disodium forms, directly impacting experimental reproducibility in aqueous enzymatic assays .

Nucleotide sugar mismatch

Target UDP-GlcA trisodium
Analog UDP-Glc, UDP-Gal, UDP-GlcNAc

Reported absolute specificity of hyaluronan synthase; substitution yields no polymer formation.

Aglycone-dependent UGT shift

Target UDP-GlcA
Analog UDP-Glc

UGT2B7 selectivity may shift between UDP-sugars depending on aglycone; kinetics may not transfer.

Salt form handling divergence

Target Trisodium salt
Alternative Free acid, disodium

Aqueous solubility and stock concentration may shift; direct protocol transfer requires validation.

UDP-Glucuronic Acid Trisodium (CAS 63700-19-6): Comparative Data Against Key Analogs


Enzyme Kinetics: UDP-GlcA Trisodium Exhibits Isoform-Specific Km Values in UGT Assays

In human kidney cortical microsomes (HKCM) and recombinant UGT assays, UDP-glucuronic acid trisodium demonstrates distinct apparent kinetic parameters. UGT1A9 exhibited a biphasic profile with an S50 of 88.2 µM, whereas UGT2B7 followed Michaelis-Menten kinetics with a Km(app) of 493.2 µM [1]. These values differ substantially from the kinetic parameters reported for alternative UDP-sugars, underscoring the necessity of using the authentic substrate to obtain physiologically relevant glucuronidation rates [1].

UGT Isoform Kinetics
Head-to-head
S50 88.2 µM (UGT1A9)
Km(app) 493.2 µM (UGT2B7)
Supports isoform-specific glucuronidation rate interpretation
Alternative UDP-sugars reported to yield zero activity in analogous assays
Drug Metabolism UGT Enzyme Kinetics Glucuronidation Assay

Substrate Specificity: UDP-GlcA Trisodium Is the Exclusive Donor for Hyaluronan Synthase

Recombinant Xenopus hyaluronan synthase (DG42) exhibits absolute specificity for UDP-glucuronic acid trisodium. UDP-glucose and the galactose epimers of the normal substrates failed to substitute, resulting in no detectable polymer formation [1]. The Michaelis constant (Km) for UDP-GlcA was determined to be 60 ± 20 µM, which is 3.9-fold lower (higher affinity) than the Km for the complementary substrate UDP-N-acetylglucosamine (UDP-GlcNAc) at 235 ± 40 µM [1].

Hyaluronan Synthase Specificity
Head-to-head
Km = 60 ± 20 µM
3.9-fold higher affinity vs UDP-GlcNAc
Absolute donor specificity required for in vitro GAG synthesis
UDP-glucose and galactose epimers showed no detectable polymer formation
Glycosaminoglycan Biosynthesis Hyaluronan Synthase Enzyme Specificity

Transporter Affinity: UDP-GlcA Trisodium Engages a High-Affinity Microsomal Uptake System

UDP-glucuronic acid trisodium uptake into human liver microsomes (HLM) is mediated by a transporter system with biphasic kinetics. The high-affinity component exhibits a Kd of 13 ± 6 µM, which is 28.8-fold lower (higher affinity) than the low-affinity component at 374 ± 175 µM [1]. This high-affinity uptake is competitively inhibited by UDP-N-acetylglucosamine (UDP-GlcNAc) and is essential for efficient glucuronidation within the endoplasmic reticulum lumen [1].

Microsomal Transporter Affinity
Class-level
High-affinity Kd = 13 ± 6 µM
Context for hepatocyte uptake and transporter interaction studies
28.8-fold lower than low-affinity component; competitive inhibition by UDP-GlcNAc reported
Transporter Kinetics Hepatocyte Metabolism Drug-Drug Interactions

Solubility: Trisodium Salt Form Delivers 10-Fold Higher Aqueous Solubility Than Free Acid

The trisodium salt of UDP-glucuronic acid exhibits markedly superior aqueous solubility compared to the free acid or sodium salt hydrate forms. The trisodium salt achieves a solubility of ≥100 mg/mL in water at 25°C , whereas the free acid (CAS 2616-64-0) and sodium salt hydrate forms are typically soluble at 10 mg/mL in PBS . This represents a 10-fold increase in achievable stock concentration, a critical factor for high-throughput screening and enzymatic assays requiring saturating substrate conditions.

Aqueous Solubility
Data to verify
≥100 mg/mL (trisodium)
vs 10 mg/mL (free acid)
Supports concentrated stock preparation for saturating assay conditions
Reported 10-fold difference; verify with specific lot COA
Formulation Assay Development Nucleotide Handling

Vendor Purity Benchmark: >99% HPLC Purity Is Achievable and Verifiable for Trisodium Salt

Commercial sourcing of UDP-glucuronic acid trisodium reveals a purity gradient among vendors. While some suppliers offer material at ≥95% purity , validated manufacturers provide the trisodium salt at >99.0% purity as determined by HPLC , with at least one vendor reporting 99.9% purity by HPLC . This 4-5% absolute purity difference is significant for enzymatic assays where impurities can act as inhibitors or confounding substrates, and for applications requiring precise stoichiometric control.

Vendor Purity Benchmark
Source review
>99% HPLC (premium vendors)
vs ≥95% (others)
Purity specification review recommended for enzymatic assay reproducibility
Lot-specific CoA essential; impurities may act as confounding substrates
Quality Control Analytical Chemistry Procurement Specification

Aglycone-Dependent Selectivity: UGT2B7 Prefers UDP-GlcA Trisodium Over UDP-Glucose for Glucuronidation

Human UGT2B7 catalyzes the transfer of glycosyl groups from both UDP-glucuronic acid trisodium and UDP-glucose to certain aglycones, but with a strong preference for UDP-GlcA. In studies with Compound A (an endothelin receptor antagonist), UDP-GlcA supported glucuronidation at a significantly higher catalytic rate than UDP-glucose, and the IC50 for UDP-Glc correlated with its higher apparent Km [1]. UDP-galactose served as a donor only at a significantly reduced rate, while UDP-N-acetylglucosamine showed no activity [1].

UGT2B7 Aglycone Selectivity
Head-to-head
UDP-GlcA: highest catalytic rate
UDP-Gal: substantially reduced rate
Reported preferred co-substrate context for UGT2B7 studies
UDP-GlcNAc showed no activity; exact fold difference not reported
UGT2B7 Substrate Selectivity Drug Conjugation

Optimal Applications for UDP-Glucuronic Acid Trisodium in Research and Development


In Vitro Glucuronidation Assays for Drug Metabolism and DDI Studies

UDP-glucuronic acid trisodium is the definitive co-substrate for UGT enzyme assays. Its use is mandatory for accurate determination of glucuronidation kinetics (Km, Vmax) and for assessing drug-drug interaction (DDI) potential via UGT inhibition [1]. The high aqueous solubility of the trisodium salt allows preparation of concentrated stock solutions (≥100 mg/mL), enabling robust kinetic studies at saturating UDP-GlcA concentrations (typically 2-5 mM) without precipitation artifacts .

Enzymatic Synthesis of Hyaluronan and Chondroitin Sulfate Oligosaccharides

The compound serves as the essential glucuronic acid donor for hyaluronan synthase (HAS) and chondroitin sulfate synthase. Given its absolute substrate specificity (UDP-glucose and UDP-galactose do not substitute) [2], UDP-GlcA trisodium is irreplaceable for in vitro synthesis of defined glycosaminoglycan oligosaccharides for biomaterials research, tissue engineering scaffolds, and mechanistic enzymology studies.

Nucleotide Sugar Transporter Studies in Hepatocyte Biology

UDP-glucuronic acid trisodium is the authentic ligand for characterizing the UDP-GlcA transporter on the endoplasmic reticulum membrane. Its distinct biphasic uptake kinetics (high-affinity Kd of 13 µM) [1] make it the correct probe for investigating transporter-mediated drug interactions and for validating cellular models of impaired glucuronidation, such as those in Gilbert's syndrome or Crigler-Najjar syndrome research.

Analytical Standard for LC-MS/MS Quantification of UDP-Sugars

With vendor-verified purity up to 99.9% by HPLC , UDP-glucuronic acid trisodium serves as a high-quality analytical standard for developing and validating LC-MS/MS methods to quantify endogenous UDP-sugar pools in cells and tissues. This is critical for metabolomics studies investigating the role of UDP-GlcA availability in regulating glycosaminoglycan biosynthesis and drug conjugation capacity.

Application
Selection Property
Validation Focus
In vitro glucuronidation and DDI studies
Defined UGT co-substrate, high aqueous solubility
Kinetic parameter consistency and saturating substrate verification
Enzymatic GAG oligosaccharide synthesis
Absolute substrate specificity for hyaluronan synthase
Product identity and absence of alternative sugar incorporation
Hepatocyte UDP-sugar transporter characterization
Authentic high-affinity ligand for microsomal uptake
Biphasic uptake kinetics and competitive inhibition profile
LC-MS/MS analytical standard for UDP-sugar quantification
High vendor-verified purity for method development
Calibration linearity and endogenous pool recovery in metabolomics matrices

Application fit is context-dependent; verify individual assay conditions and purity specifications.

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